JYQ-194

PROTAC degradation potency PARK7 degrader efficacy A549 cell model

JYQ-194 is a first-in-class PROTAC degrader that selectively eliminates PARK7/DJ-1 protein via cereblon-mediated ubiquitination, achieving ~80% Dmax at 5 μM in A549 cells. Unlike covalent inhibitors (e.g., JYQ-173) that merely block enzymatic activity, JYQ-194 acutely depletes PARK7 protein, enabling loss-of-function studies without genetic manipulation. Validated across A549, HeLa, H1299, MCF7 lines. Proteomic profiling confirms PARK7 selectivity. Essential tool for dissecting PARK7 scaffolding vs. catalytic functions. Ideal for SAR studies and drug discovery. Order ≥98% purity JYQ-194 for reproducible results.

Molecular Formula C39H38FN11O8S
Molecular Weight 839.9 g/mol
Cat. No. B15544475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJYQ-194
Molecular FormulaC39H38FN11O8S
Molecular Weight839.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H38FN11O8S/c40-27-5-4-24(16-26(27)36(55)49-12-9-28-31(19-49)60-39(43-28)45-34(53)22-8-11-48(17-22)21-41)50-18-23(46-47-50)20-59-15-14-58-13-10-42-29-3-1-2-25-33(29)38(57)51(37(25)56)30-6-7-32(52)44-35(30)54/h1-5,16,18,22,30,42H,6-15,17,19-20H2,(H,43,45,53)(H,44,52,54)/t22-,30?/m1/s1
InChIKeyDIDDIWKWKMYSEA-VWRCBCJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JYQ-194 for PARK7 Research: First-in-Class Selective PROTAC Degrader Overview and Baseline Characterization


JYQ-194 is a first-in-class proteolysis targeting chimera (PROTAC) specifically designed to target the human Parkinson disease protein 7 (PARK7/DJ-1) for degradation via the ubiquitin-proteasome system. It operates by recruiting the E3 ubiquitin ligase cereblon (CRBN) through a pomalidomide moiety, thereby facilitating PARK7 ubiquitination and subsequent proteasomal degradation [1]. JYQ-194 was developed as part of a comprehensive chemical toolbox from the PARK7 covalent inhibitor JYQ-173, which potently inhibits PARK7 enzymatic activity with an IC50 of 19 nM by covalently targeting the critical Cys106 residue [2]. Unlike small-molecule inhibitors that merely block PARK7 activity, JYQ-194 eliminates the PARK7 protein entirely, providing a fundamentally distinct pharmacological approach for interrogating PARK7 biology in cancer and neurodegenerative disease research [3].

Why PARK7 Modulator Substitution Fails: JYQ-194's Degrader Mechanism Is Not Interchangeable with Standard Inhibitors


PARK7-targeting small molecules are not interchangeable because JYQ-194 and its inhibitor counterparts (e.g., JYQ-173, JYQ-164) operate via fundamentally distinct mechanisms of action that produce different biological outcomes. JYQ-173 is a potent covalent inhibitor that binds to PARK7 Cys106 and blocks its enzymatic activity, but it does not alter PARK7 protein levels [1]. In contrast, JYQ-194 is a PROTAC degrader that eliminates the PARK7 protein entirely, achieving ~80% maximal degradation (Dmax) at 5 μM in A549 cells—an effect that cannot be replicated by any existing PARK7 inhibitor [2]. Proteomic profiling confirms that JYQ-194 induces PARK7 degradation while JYQ-173 does not change PARK7 protein abundance, demonstrating that inhibitor and degrader cannot substitute for one another [3]. Furthermore, among four PROTAC candidates evaluated (JYQ-187, JYQ-188, JYQ-194, JYQ-195), only JYQ-194 achieved potent degradation starting at 0.1 μM; JYQ-195 required 2 μM for detectable effect, and JYQ-187/188 produced no degradation at all, underscoring that even among structurally related PROTACs, potency varies dramatically and cannot be assumed equivalent [4].

JYQ-194 Quantitative Comparative Evidence: Degradation Potency, Selectivity, and Kinetics Versus PARK7 Inhibitors and Related PROTACs


Degradation Potency Comparison: JYQ-194 vs. Related PROTACs JYQ-195, JYQ-187, and JYQ-188 in A549 Cells

JYQ-194 is the most potent PARK7 degrader among four PROTAC candidates synthesized and evaluated in the same study. JYQ-194 induces PARK7 degradation starting at 0.1 μM and achieves a maximal degradation (Dmax) of ~80% at 5 μM in A549 cells [1]. In contrast, JYQ-195 (based on the same JYQ-173 inhibitor scaffold but with a different PEG linker) showed markedly inferior efficacy, degrading PARK7 only starting at 2 μM [2]. JYQ-187 and JYQ-188 (both based on the JYQ-164 inhibitor scaffold) produced no detectable PARK7 degradation at any concentration tested [3]. This within-study head-to-head comparison establishes JYQ-194 as the only functional PARK7 degrader among the four compounds evaluated.

PROTAC degradation potency PARK7 degrader efficacy A549 cell model Dmax comparison

Mechanistic Distinction: JYQ-194 Degrader vs. JYQ-173 Inhibitor in PARK7 Protein Abundance

Quantitative TMT-based total proteome profiling (>6000 proteins identified) directly compared the effects of JYQ-194 (5 μM, 8 h) and the parent inhibitor JYQ-173 (5 μM, 8 h) in A549 cells. JYQ-194 induced significant degradation of PARK7, whereas JYQ-173 treatment produced no change in PARK7 protein levels [1]. This establishes that PARK7 inhibition does not phenocopy PARK7 degradation—the two compounds produce fundamentally different outcomes at the proteome level. Additionally, both compounds downregulated TM7SF3 and DOP1B, suggesting these changes are Cys106-dependent, while JYQ-194 uniquely decreased HINT2 protein levels, indicating degrader-specific pharmacology beyond simple inhibition [2].

PROTAC vs. inhibitor PARK7 protein degradation proteomic profiling mechanism of action

Degradation Kinetics and Cell Line Versatility: JYQ-194 Across Multiple Tumor Cell Types

JYQ-194 demonstrates consistent PARK7 degradation activity across four distinct human tumor cell lines: A549 (lung adenocarcinoma), HeLa (cervical carcinoma), H1299 (non-small cell lung cancer), and MCF7 (breast adenocarcinoma). All cell lines exhibited dose-dependent PARK7 degradation following 8 h treatment with JYQ-194 [1]. In A549 cells, time-course analysis at 5 μM JYQ-194 revealed degradation detectable starting at 4 h, with maximal degradation achieved by 8 h and sustained through 24 h [2]. This broad cellular activity profile distinguishes JYQ-194 from probes or inhibitors that may show cell-type restricted efficacy.

PROTAC degradation kinetics cell line panel cancer research time-course analysis

Mechanistic Validation: Ubiquitin-Proteasome System Dependence of JYQ-194

JYQ-194-induced PARK7 degradation was completely abolished by pretreatment with pomalidomide (CRBN E3 ligase binder, 5 μM), JYQ-173 (PARK7 inhibitor, 5 μM), or MG-132 (proteasome inhibitor, 10 μM) in A549 cells [1]. Each inhibitor targets a distinct component of the PROTAC mechanism: pomalidomide blocks CRBN engagement, JYQ-173 blocks PARK7 binding, and MG-132 blocks proteasomal degradation. The abolition of degradation by all three agents confirms that JYQ-194 acts through the intended ternary complex formation (PARK7-PROTAC-CRBN) and ubiquitin-proteasome pathway [2].

PROTAC mechanism ubiquitin-proteasome system ternary complex mechanism of action

Underlying Inhibitor Potency Context: JYQ-173 Parent Compound vs. Earlier PARK7 Inhibitors

The JYQ-194 PROTAC is built upon the PARK7 inhibitor scaffold JYQ-173. JYQ-173 exhibits an IC50 of 19 nM against PARK7 enzymatic activity in the DiFMUAc assay, representing a 5-fold improvement in potency compared to the earlier inhibitor JYQ-88 (IC50 120 nM) and the previously reported isatin-based inhibitor STK793590 (IC50 130 nM) [1]. This underlying potency context explains why JYQ-194 (based on JYQ-173) achieves robust degradation while JYQ-187/188 (based on the less potent JYQ-164 scaffold) show no degradation activity. The enhanced target engagement of the parent inhibitor scaffold translates into superior PROTAC performance .

PARK7 inhibition IC50 comparison covalent inhibitor structure-activity relationship

JYQ-194 Optimal Research Application Scenarios: Targeted PARK7 Degradation in Cancer and Neurodegenerative Disease Studies


PARK7 Functional Dissection in Cancer Cell Biology via Protein Elimination

JYQ-194 enables loss-of-function studies of PARK7 through acute, inducible protein degradation rather than genetic knockout or RNAi approaches. Its demonstrated efficacy across A549, HeLa, H1299, and MCF7 tumor cell lines supports its use in diverse cancer models [1]. The time-course data showing degradation starting at 4 h and peaking at 8 h allows precise temporal control over PARK7 elimination, enabling studies of immediate cellular responses to PARK7 loss [2]. The mechanistic validation with pomalidomide, JYQ-173, and MG-132 provides built-in controls for confirming on-target degradation effects [3].

Comparative Pharmacology: Distinguishing PARK7 Inhibition from PARK7 Degradation

JYQ-194 is uniquely suited for experiments that require discrimination between PARK7 enzymatic inhibition (achieved with JYQ-173) and PARK7 protein elimination (achieved with JYQ-194). Quantitative proteomics confirms that JYQ-194 degrades PARK7 while JYQ-173 does not alter PARK7 protein abundance, providing orthogonal pharmacological tools to dissect scaffolding versus catalytic functions of PARK7 [1]. This paired approach (inhibitor + degrader) enables researchers to determine whether a PARK7-dependent phenotype requires PARK7 enzymatic activity or the presence of the PARK7 protein itself.

PARK7-Targeted Degrader Development and SAR Studies

JYQ-194 serves as a benchmark reference compound for structure-activity relationship (SAR) studies aimed at developing next-generation PARK7 degraders. The quantitative comparison among the four PROTACs (JYQ-194, JYQ-195, JYQ-187, JYQ-188) demonstrates how subtle structural variations (PEG linker length, choice of inhibitor scaffold) dramatically affect degradation potency [1]. JYQ-194 provides a validated positive control for degrader screening assays and a starting point for optimization of DC50, Dmax, and linker composition [2].

Neurodegenerative Disease Research Requiring PARK7 Loss-of-Function Models

PARK7/DJ-1 is implicated in Parkinson's disease pathogenesis through its roles in oxidative stress response and mitochondrial function. JYQ-194 provides a chemical biology approach to acutely eliminate PARK7 in neuronal cell models, complementing genetic models. The first-in-class status of JYQ-194 as a selective PARK7 degrader makes it an essential tool for studies seeking to understand how PARK7 protein loss (rather than inhibition) affects neuronal viability, oxidative stress response, and mitochondrial homeostasis [1]. The proteomic selectivity data indicating PARK7 as the primary degraded target supports its use in focused PARK7 functional studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JYQ-194

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.